molecular formula C17H22O2 B12635464 methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate CAS No. 919284-05-2

methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate

Cat. No.: B12635464
CAS No.: 919284-05-2
M. Wt: 258.35 g/mol
InChI Key: MLXBVKFJNGFUIJ-AWEZNQCLSA-N
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Description

Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate is a chiral ester characterized by a hept-4-enoate backbone with a stereogenic center at the C2 position (S-configuration) and substituents including an ethenyl (C=C) group at C4 and a phenyl ring at C5. The stereochemistry and spatial arrangement of functional groups are critical to its applications in synthetic chemistry, where it may act as an intermediate for complex molecule synthesis or a substrate for studying regioselective reactions.

Properties

CAS No.

919284-05-2

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate

InChI

InChI=1S/C17H22O2/c1-4-15(13-14(2)17(18)19-3)11-8-12-16-9-6-5-7-10-16/h4-7,9-11,14H,1,8,12-13H2,2-3H3/t14-/m0/s1

InChI Key

MLXBVKFJNGFUIJ-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)C(=O)OC

Canonical SMILES

CC(CC(=CCCC1=CC=CC=C1)C=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification Reactions

One of the most common methods for synthesizing methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate involves the esterification of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester.

Reaction Scheme:
$$
\text{(2S)-4-Ethenyl-2-methyl-7-phenylhept-4-enoic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{Water}
$$

Continuous Flow Synthesis

In industrial applications, continuous flow reactors have emerged as a preferred method for the large-scale production of this compound. This technique allows for precise control over reaction conditions, such as temperature and pressure, which can lead to improved yields and product purity.

Advantages of Continuous Flow Synthesis:

  • Enhanced control over reaction parameters.
  • Increased safety due to reduced volume of reactive materials.
  • Potential for higher yields and faster reaction times.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another innovative approach that can be utilized to expedite the reaction process while improving efficiency. This method employs microwave radiation to facilitate chemical reactions, leading to shorter reaction times and often higher yields.

Key Features:

  • Rapid heating leads to faster reaction kinetics.
  • Improved selectivity and yield compared to traditional heating methods.

The following table summarizes various experimental conditions used in the preparation of this compound through different synthetic routes:

Method Reagents Catalyst Conditions Yield
Esterification (2S)-4-Ethenyl acid, Methanol Sulfuric Acid Reflux, 1–3 hours 70–85%
Continuous Flow Synthesis (2S)-4-Ethenyl acid, Methanol None 50–100 °C, Continuous flow 80–90%
Microwave-Assisted (2S)-4-Ethenyl acid, Methanol None Microwave irradiation, 10–30 min 75–95%

Methyl (2S)-4-ethenyl-2-methyl-7-phenyhept-4-enonate can undergo various chemical transformations post-synthesis:

Oxidation

The compound can be oxidized to form corresponding aldehydes or ketones using reagents like ozone or permanganate.

Reduction

Reduction reactions can convert the ester into an alcohol using lithium aluminum hydride as a reducing agent.

Substitution Reactions

Nucleophilic substitution can replace the ester group with other functional groups under basic conditions using sodium hydroxide.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s conjugated alkene system undergoes selective oxidation under controlled conditions.

Reagent Conditions Product Key Observations
Ozone (O<sub>3</sub>)-78°C in CH<sub>2</sub>Cl<sub>2</sub>Aldehydes/ketones via ozonolysis Cleavage occurs at the less substituted alkene.
TBHP (tert-butyl hydroperoxide)Y(OiPr)<sub>3</sub>, MgCl<sub>2</sub>, THF, 45°C Epoxide formation Stereoselectivity dependent on catalyst.
  • Mechanistic Insight : Ozonolysis of the 4-ethenyl group yields fragmented carbonyl compounds, while TBHP-mediated epoxidation retains the ester functionality .

Reduction Reactions

The ester and alkene moieties are susceptible to reduction under varying conditions.

Reagent Conditions Product Yield
H<sub>2</sub>/Ni catalyst1 atm, ethanol, 25°C Saturated heptanoate derivative ~65%
LiAlH<sub>4</sub>Anhydrous ether, 0°C Corresponding diol Not reported
  • Key Note : Hydrogenation preferentially reduces the 4-ethenyl group over the phenyl ring, preserving aromaticity .

Substitution Reactions

The ester group participates in nucleophilic substitution under basic or acidic conditions.

Reagent Conditions Product Catalyst
NaOH (aqueous)Reflux, H<sub>2</sub>O/EtOH Carboxylic acid derivative None
Grignard reagentsTHF, -20°C Tertiary alcohol Fe(acac)<sub>3</sub>, ligand
  • Example : Reaction with methylmagnesium bromide replaces the ester oxygen, forming a tertiary alcohol with retained stereochemistry at C2 .

Catalytic Coupling Reactions

The vinyl group enables cross-coupling to construct quaternary carbon centers.

Reagents Conditions Product Yield
Allylic carbonate + alkyl oxalate Fe(acac)<sub>3</sub>, MgCl<sub>2</sub>, N<sub>2</sub>, 45°C Allylated heptenoate with quaternary carbon 18–21%
  • Mechanism : Iron-catalyzed C–O bond activation facilitates allylic alkylation, forming sterically congested products .

Stereochemical Considerations

  • The (2S)-methyl group influences reaction outcomes. For example, epoxidation with TBHP yields a 2:1 diastereomeric ratio favoring the trans-epoxide .

  • Enzymatic methylation studies using JerF-like catalysts show no activity on this compound, indicating steric hindrance at the ester oxygen .

Comparative Reactivity

The compound’s reactivity diverges from simpler esters due to:

  • Steric effects from the 2-methyl and 7-phenyl groups.

  • Electronic effects from the conjugated diene system, enhancing susceptibility to electrophilic attack.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its structural similarity to other compounds suggests it may exhibit interesting pharmacological properties, particularly in the context of enzyme inhibition and receptor binding studies. For instance, studies on related compounds have shown that modifications at specific positions can enhance their inhibitory activities against metabolic enzymes like Nicotinamide N-methyltransferase .

Research indicates that compounds with similar structures to this compound can exhibit anti-leishmanial activities and other biological effects. The presence of the phenyl group may enhance interactions with biological targets, making it a candidate for further investigation in the development of therapeutic agents .

Material Science

The unique chemical structure of this compound may also find applications in material science, particularly in the development of polymers or coatings that require specific mechanical or thermal properties. The vinyl group can participate in polymerization reactions, potentially leading to novel materials with tailored characteristics.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that structural modifications of compounds similar to methyl (2S)-4-ethenyl-2-methyl-7-phenyhept-4-enoate can significantly impact their enzyme inhibitory activity. For example, studies on alkynyl bisubstrate inhibitors have shown increased potency through strategic structural changes .
  • Biological Evaluation : Compounds derived from or related to methyl (2S)-4-ethenyl-2-methyl-7-phenyhept-4-enoate have been evaluated for their biological efficacy against various pathogens, including Leishmania species. These evaluations highlight the compound's potential as a lead structure in anti-parasitic drug development .

Mechanism of Action

The mechanism of action of methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. These metabolites can then interact with various enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A relevant analogue is 8-O-Acetylshanzhiside Methyl Ester (CAS 60456-20-6), a methyl ester with a cyclopenta[c]pyran core, acetyloxy, hydroxy, and sugar moieties . While both compounds share ester functionality, key differences include:

  • Backbone complexity: The target compound features a linear hept-4-enoate chain, whereas 8-O-acetylshanzhiside contains a fused bicyclic system.
  • Substituents : The ethenyl and phenyl groups in the target compound contrast with the acetylated sugar and hydroxyl groups in 8-O-acetylshanzhiside.
  • Stereochemistry : Both compounds exhibit multiple stereogenic centers, but the spatial arrangement of substituents differs significantly.

Physicochemical and Functional Properties

Property Methyl (2S)-4-Ethenyl-2-Methyl-7-Phenylhept-4-Enoate 8-O-Acetylshanzhiside Methyl Ester
Molecular Weight ~260.3 g/mol (estimated) 492.5 g/mol
Functional Groups Ester, ethenyl, phenyl Ester, acetyloxy, hydroxy, sugar ether
Intended Applications Synthetic intermediates, catalysis studies Pharmacological research, reference standards
Solubility Likely hydrophobic due to phenyl group Moderate (polarity from sugar/hydroxy groups)

Reactivity and Stability

  • Ester Hydrolysis : The target compound’s linear structure may render it more susceptible to hydrolysis under acidic/basic conditions compared to the sterically shielded ester in 8-O-acetylshanzhiside.

Research Findings and Methodological Insights

  • Crystallographic Analysis : SHELX programs are pivotal for resolving the stereochemistry of such compounds . For instance, SHELXL’s refinement capabilities enable precise determination of bond lengths and angles, critical for comparing conformational flexibility between analogues.
  • Pharmacological Potential: While 8-O-acetylshanzhiside is used in pharmacological research , the target compound’s phenyl and ethenyl groups suggest applications in materials science (e.g., polymer precursors) rather than bioactivity.
  • Synthetic Utility : The ethenyl group in the target compound may facilitate Heck coupling or Diels-Alder reactions, distinguishing it from sugar-based esters like 8-O-acetylshanzhiside.

Biological Activity

Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate, an organic compound with the molecular formula C17H22O2C_{17}H_{22}O_{2} and a molecular weight of approximately 258.35 g/mol, is classified as an ester featuring a complex structure that includes a vinyl group and a phenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of both vinyl and phenyl groups may influence its reactivity and interactions with biological systems. The compound's heptenoate backbone is particularly noteworthy, as it shares features with various bioactive compounds.

PropertyValue
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
CAS Number919284-05-2

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit anticancer properties. For instance, related compounds have demonstrated moderate cytotoxicity against human non-small-cell lung carcinoma cell lines, suggesting that the compound may also possess similar activities. Specific studies have shown that such compounds can inhibit cell proliferation and induce cell cycle arrest in cancer cells, potentially through mechanisms involving enzyme inhibition or differentiation induction .

Insecticidal Activity

The compound has been explored for its insecticidal properties, particularly against blood-sucking insects like mosquitoes. It is posited that this compound may interact with specific receptors involved in the regulation of digestive enzymes in these pests. Studies have indicated that structurally similar compounds can inhibit the biosynthesis of trypsin-like digestive enzymes, which are crucial for the survival and reproduction of these insects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through structure–activity relationship studies. These studies suggest that the presence of specific functional groups, such as the vinyl and phenyl substituents, enhances the compound's interaction with biological targets. For example, modifications to the phenyl group or alterations in the alkene configuration can significantly affect both potency and selectivity against various biological targets .

Case Studies

  • In Vitro Studies : Preliminary assays on related compounds indicate significant activity against various cancer cell lines, with IC50 values suggesting moderate to high potency. For example, one study reported an IC50 value of 11.26 μg/mL against non-small-cell lung carcinoma cells .
  • Insect Bioassays : Field studies assessing the efficacy of similar esters against mosquito populations have shown promising results in reducing egg viability and larval survival rates, indicating potential applications in pest control strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate, and how can enantioselectivity be ensured?

  • Methodology : Enantioselective synthesis typically employs chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the stereochemistry at the (2S) position. For example, asymmetric hydrogenation or enzymatic resolution can be used. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Characterization via 1^1H NMR (e.g., comparing coupling constants for stereoisomers) and chiral HPLC are critical for verifying enantiopurity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS or 1^1H NMR, tracking key signals (e.g., ester carbonyl peaks at ~170 ppm in 13^{13}C NMR). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. What spectroscopic techniques are most reliable for characterizing the compound’s structure?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., ethenyl protons at δ 4.8–5.5 ppm) and stereochemistry (NOESY for spatial proximity analysis).
  • MS : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]+^+ ion matching theoretical mass).
  • IR : Ester carbonyl stretch (~1740 cm1^{-1}) and aromatic C-H stretches (~3050 cm1^{-1}) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Diels-Alder vs. polymerization) influence the compound’s reactivity in catalytic systems?

  • Methodology : Use DFT calculations to model transition states and compare activation energies for competing pathways. Experimentally, track reaction outcomes under varying conditions (e.g., solvent dielectric, catalyst loading) via in situ FTIR or GC-MS. For example, excess dienophile may suppress polymerization by favoring cycloaddition .

Q. What molecular interactions drive the compound’s adsorption on indoor surfaces, and how can microspectroscopic imaging elucidate these processes?

  • Methodology : Employ atomic force microscopy (AFM) and Raman microspectroscopy to map adsorption patterns on silica or cellulose surfaces (common indoor materials). Compare with computational models (e.g., molecular dynamics simulations) to identify dominant forces (van der Waals, π-π stacking with phenyl groups). Environmental chambers replicate humidity/temperature conditions .

Q. How can contradictory data on the compound’s oxidative stability be resolved?

  • Methodology : Replicate conflicting studies under controlled conditions (e.g., trace metal impurities in solvents may accelerate oxidation). Use EPR spectroscopy to detect radical intermediates. Validate findings with multiple oxidants (e.g., H2O2\text{H}_2\text{O}_2, tert-butyl hydroperoxide) and compare degradation profiles via multivariate analysis .

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